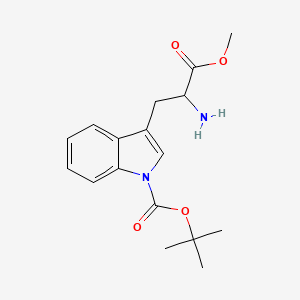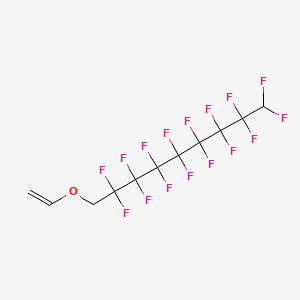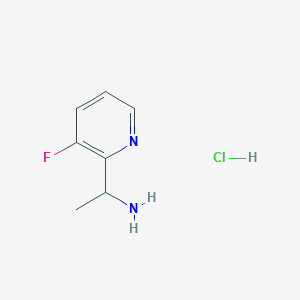
3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the class of quinolinones It is characterized by a quinoline core structure that is partially hydrogenated, with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a quinoline derivative followed by benzylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and benzylation can be achieved using benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of quinoline derivatives in the presence of palladium or platinum catalysts is a common approach. The benzylation step can be optimized using phase-transfer catalysis to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of 3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the quinoline core.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a fully aromatic structure.
Quinolinone: A partially hydrogenated derivative with a ketone group.
Tetrahydroquinoline: A fully saturated derivative of quinoline.
Uniqueness
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug design and synthesis.
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H21NO/c18-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)17-16/h1-3,6-7,13-15H,4-5,8-11H2,(H,17,18) |
InChI Key |
QAZAHCUCNJAYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B12090557.png)
![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)


![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)


![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)
